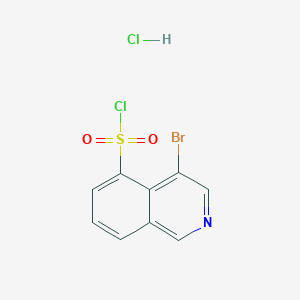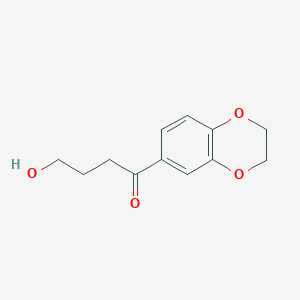
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one involves the inhibition of various enzymes and pathways involved in oxidative stress and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response.
Biochemische Und Physiologische Effekte
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one has been found to have various biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, as well as to induce apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one in lab experiments is its ability to inhibit oxidative stress and inflammation, making it a useful tool for studying the mechanisms involved in these processes. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one. One potential direction is the development of new drugs and therapies based on its antioxidant, anti-inflammatory, and anti-tumor properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, as well as to explore its potential applications in other fields, such as neuroprotection and cardiovascular disease.
Synthesemethoden
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one involves the condensation of 4-hydroxybutanone and 1,3-benzodioxole in the presence of a base catalyst. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the benzodioxole to produce the desired product.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one has been extensively studied in scientific research due to its potential applications in various fields. It has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
5626-76-6 |
|---|---|
Produktname |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one |
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutan-1-one |
InChI |
InChI=1S/C12H14O4/c13-5-1-2-10(14)9-3-4-11-12(8-9)16-7-6-15-11/h3-4,8,13H,1-2,5-7H2 |
InChI-Schlüssel |
NHAYVRIFRAFESU-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCO |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



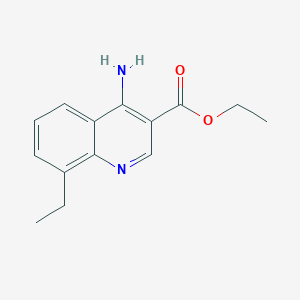
![1-Azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B178587.png)
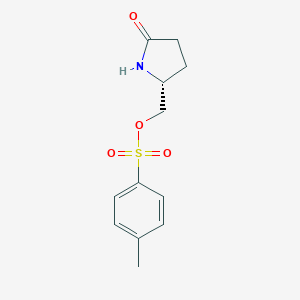
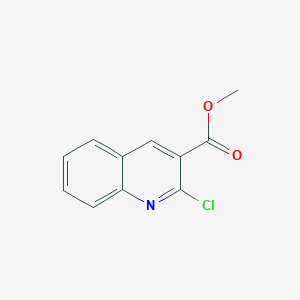
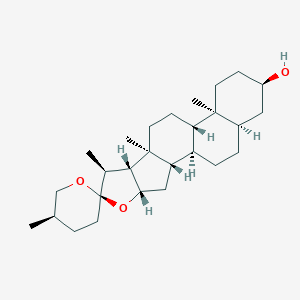
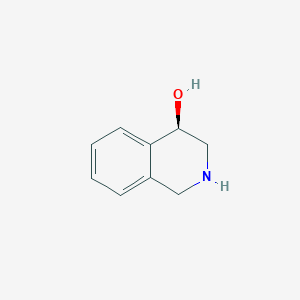
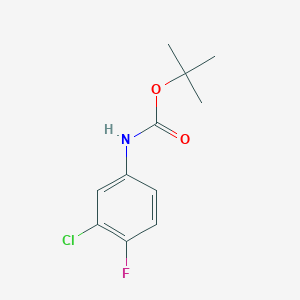

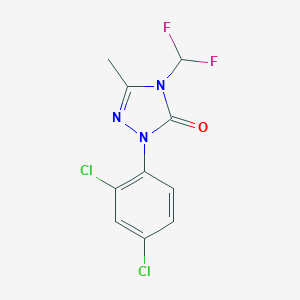
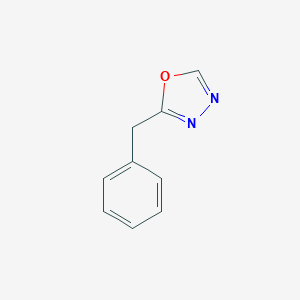
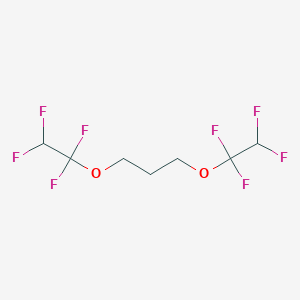
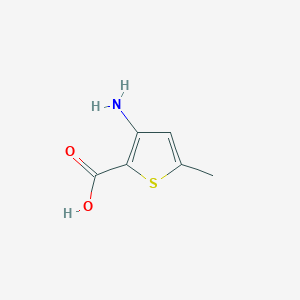
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)
